Fast Blue B Salz

Übersicht

Beschreibung

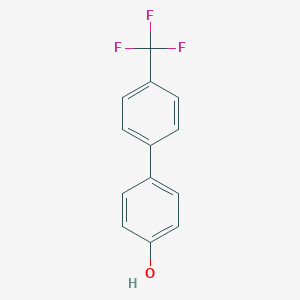

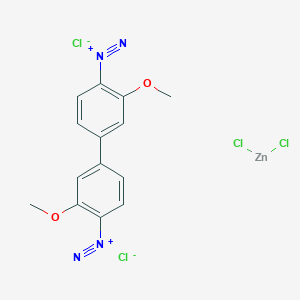

3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride: is an organic compound with the chemical formula Zn(C14H12N2O2)2. This compound is primarily utilized in scientific research for tissue staining, where it acts as a diazonium salt that can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is used in the synthesis of azo dyes, which are important for coloring textiles, plastics, and other materials.

Biology: The compound is extensively used for tissue staining in biological research. It helps in differentiating various cell types and structures within tissues, facilitating the visualization and analysis of biological samples.

Medicine: While not used directly in therapeutic applications, it aids in medical research by staining tissues to study cellular structures and disease pathology.

Industry: In the industrial sector, it is used in the production of dyes and pigments.

Wirkmechanismus

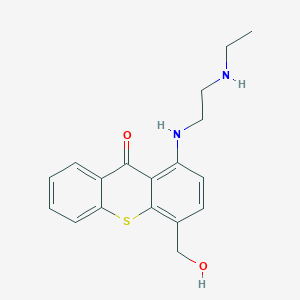

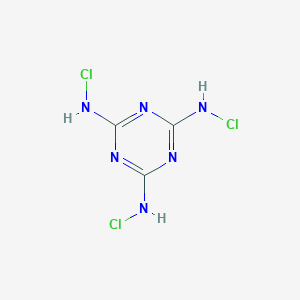

Fast Blue B Salt, also known as 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride or 4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride, is a diazo dye known for its vibrant blue hue and is primarily utilized in biochemical assays .

Target of Action

The primary targets of Fast Blue B Salt are enzymes such as acetylcholinesterase , α-glucosidase , and β-glucosidase . These enzymes play crucial roles in various biological processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

Fast Blue B Salt acts as a chromogenic substrate in enzymatic activity assays . The specific mechanism of action involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, produces a colored precipitate . For example, acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with Fast Blue B Salt to form a purple-colored diazonium dye .

Biochemical Pathways

Fast Blue B Salt is extensively used in histochemical staining, which allows researchers to visualize areas of enzyme activity under a microscope . This provides insights into the distribution and localization of enzymes within different tissue types and can help elucidate the roles of specific enzymes in various biological processes and diseases.

Pharmacokinetics

Its solubility in water is approximately 1 mg/ml , which could influence its bioavailability and distribution in biological systems.

Result of Action

The result of Fast Blue B Salt’s action is the formation of a colored precipitate that is visibly detectable . This color change allows for the localization of enzymatic activity within tissues or cellular samples, contributing to a deeper understanding of cellular functions and their implications in broader biological contexts .

Action Environment

The action of Fast Blue B Salt can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For instance, its storage temperature is recommended to be 2-8°C . .

Biochemische Analyse

Biochemical Properties

Fast Blue B Salt is used for the determination of acetylcholinesterase activity . Acetylcholinesterase converts 1-naphthyl acetate to 1-naphthol, which reacts with Fast Blue B Salt to form a purple-colored diazonium dye . Similarly, Fast Blue B Salt is also used for α- and β-glucosidase activity .

Cellular Effects

Fast Blue B Salt is extensively used in histochemical staining . It enables researchers to visualize areas of enzyme activity under a microscope, providing insights into the distribution and localization of enzymes within different tissue types . This is particularly useful in studies related to enzyme expression patterns, which can help elucidate the roles of specific enzymes in various biological processes and diseases .

Molecular Mechanism

The specific mechanism of action of Fast Blue B Salt involves its coupling with an appropriate substrate that, when cleaved by the enzyme of interest, typically alkaline phosphatase, produces a colored precipitate . This precipitate is then visibly detectable, rendering Fast Blue B Salt an effective tool for localizing enzymatic activity within tissues or cellular samples .

Temporal Effects in Laboratory Settings

It is known that Fast Blue B Salt is used in various assays, suggesting that it is stable under typical laboratory conditions .

Metabolic Pathways

Fast Blue B Salt is involved in the metabolic pathways of acetylcholinesterase and α- and β-glucosidase . These enzymes interact with Fast Blue B Salt during their respective biochemical reactions .

Subcellular Localization

Given its use in histochemical staining, it is likely that Fast Blue B Salt can localize to areas of enzyme activity within cells .

Vorbereitungsmethoden

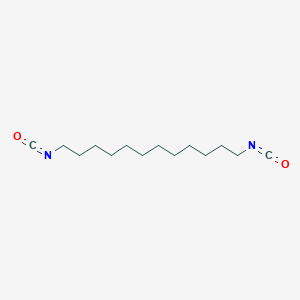

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride involves the diazotization of 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction typically requires an acidic medium, such as hydrochloric acid, and a nitrosating agent like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale diazotization reactions under controlled conditions to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides.

Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like potassium iodide or copper(I) chloride are commonly used.

Coupling Reactions: Phenols or aromatic amines in an alkaline medium are typical reagents.

Major Products:

Substitution Reactions: Products include halogenated biphenyls or hydroxylated biphenyls.

Coupling Reactions: Azo dyes are the major products formed.

Vergleich Mit ähnlichen Verbindungen

3,3’-Dimethoxybiphenyl-4,4’-diamine: This is the precursor in the synthesis of the diazonium compound.

Fast Blue B Base: Another diazonium compound used for similar staining purposes.

Uniqueness: 3,3’-Dimethoxybiphenyl-4,4’-di(diazonium) zinc chloride is unique due to its specific staining properties and its ability to form stable diazonium salts, which are essential for its applications in scientific research .

Eigenschaften

IUPAC Name |

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPKNJIWDULNQH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4N4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-94-6 | |

| Record name | 4,4′-Bi[2-methoxybenzenediazonium] tetrachlorozincate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14263-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

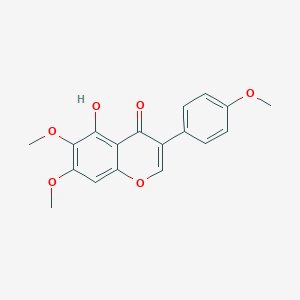

A: Fast Blue B Salt reacts with phenolic compounds found in cannabinoids, such as Δ9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabinol (CBN), resulting in a characteristic color change. This color change forms the basis for detecting these compounds in various matrices. [, , , ]

A: Fast Blue B Salt reacts with a variety of phenolic compounds, including those found in plants. This reactivity is not limited to cannabinoids. For example, Fast Blue B Salt has been used to detect phenolic compounds in Aloe exudates [], to study polyphenols in Norway spruce buds [], and to analyze aminoglycoside concentration in blood plasma [, , ].

ANone: The molecular formula of Fast Blue B Salt is C14H14Cl2N4O2Zn. Its molecular weight is 398.56 g/mol.

A: Fast Blue B Salt is sensitive to moisture and light. It should be stored in a cool, dry place, protected from light, to ensure its stability. []

A: While Fast Blue B Salt-based field tests for marijuana exist [], their reliability depends on several factors, including reagent storage and handling. Environmental factors like moisture and light can degrade Fast Blue B Salt, potentially leading to inaccurate results.

A: Fast Blue B Salt is used as a coupling agent in enzyme assays that measure the activity of enzymes like esterases, lipases, and acetylcholinesterases. In these assays, the enzyme acts on a substrate to release a product that then reacts with Fast Blue B Salt to produce a colored compound. The intensity of the color is proportional to the enzyme activity. [, , , , , , ]

A: Fast Blue B Salt is used in enzyme inhibition-based methods for detecting organophosphorus pesticide residues. These pesticides inhibit esterase activity. A decrease in color development after reaction with Fast Blue B Salt indicates the presence of these pesticides. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)

![(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B80681.png)